Pyrimidifen
Overview
Description
Pyrimidifen is a synthetic pyrethroid insecticide that has been used for decades to control a variety of pests. It is a broad spectrum insecticide that is effective against a wide range of insect pests, including flies, mosquitoes, cockroaches, and other insects. This compound has been used in various formulations, including dusts, aerosols, and liquids, and is typically applied to crops, livestock, and other areas where insect control is desired. This compound is also used in some over-the-counter products for controlling fleas and ticks.
Scientific Research Applications
Pharmaceuticals and Bioactive Compounds
Pyrimidines, including compounds like pyrimidifen, have been extensively studied for their broad pharmaceutical applications. These compounds exhibit a wide range of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anti-Alzheimer properties, among others. This diversity underscores the potential of pyrimidine derivatives in developing new drugs and therapeutic agents (Avinash U. Nerkar, 2021). Furthermore, pyrimidine-based compounds have shown promise in optical applications, such as in chemosensors, biological imaging, and optical devices, due to their exceptional photophysical performance and sustainable manufacturing processes (Alexis Tigreros & J. Portilla, 2021).
Agricultural Applications
Pyriproxyfen, a compound related to this compound, serves as a hygienic insecticide in agriculture for controlling various insect species. It mimics juvenile hormone activity, disrupting insect metamorphosis and preventing reproduction. While studies have investigated its metabolic behavior and toxic effects in mammals, these insights are crucial for assessing human health risks and ensuring environmental safety (Hui Liu et al., 2019).
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antibacterial properties. Research into new compounds with pyrimidine structures has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents (Sudha Singh et al., 2019).
Environmental and Ecotoxicological Effects
The environmental fate and ecotoxicological effects of pyriproxyfen, another compound related to this compound, have been subjects of study, especially in aquatic ecosystems. While pyriproxyfen is rapidly photodegraded in water, its persistence and impact on various aquatic species underscore the importance of understanding its environmental behavior for effective and safe usage (J. Devillers, 2020).
Mechanism of Action
Target of Action
Pyrimidifen is a pyrimidinamine insecticide that primarily targets the Mitochondrial Complex I . This complex is a crucial component of the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the production of adenosine triphosphate (ATP), an essential energy source for cells .
Pharmacokinetics
These compounds are primarily metabolized via the cytochrome P450 (CYP) 3A4 enzyme system
Result of Action
The primary result of this compound’s action is the disruption of energy production within the targeted pests, leading to their death . On a molecular level, this involves the inhibition of electron transport and subsequent decrease in ATP production . On a cellular level, this can lead to a variety of effects, including decreased cell growth and eventual cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that many pesticides’ effectiveness can be influenced by factors such as temperature, humidity, and the presence of other chemicals
Safety and Hazards
Future Directions
Pyrimidinamine derivatives, including Pyrimidifen, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . As resistance to existing drugs increases, there is a need for the development of new effective anticancer drugs with a pyrimidine scaffold .
Biochemical Analysis
Biochemical Properties
Pyrimidifen is a mitochondrial complex I electron transport inhibitor . It interacts with the enzymes, proteins, and other biomolecules involved in this process, inhibiting their function and thereby exerting its insecticidal and acaricidal effects .
Cellular Effects
This compound’s impact on cells is primarily through its inhibition of mitochondrial complex I, a key component of the electron transport chain . This disruption affects cellular metabolism, leading to the death of the pest organism
Molecular Mechanism
The molecular mechanism of this compound involves its role as a mitochondrial complex I electron transport inhibitor . It binds to components of the electron transport chain in the mitochondria, disrupting the normal flow of electrons. This disruption prevents the formation of ATP, the energy currency of the cell, leading to cell death .
Temporal Effects in Laboratory Settings
It is known that this compound is a non-persistent compound, indicating that it may degrade over time
Dosage Effects in Animal Models
It is known that this compound has high acute toxicity in fish and bees
Metabolic Pathways
This compound is involved in the electron transport chain in the mitochondria, a key metabolic pathway . It interacts with enzymes involved in this process, disrupting the normal flow of electrons and the production of ATP
Transport and Distribution
Given its role as a mitochondrial complex I electron transport inhibitor, it is likely that it is transported to the mitochondria where it exerts its effects
Subcellular Localization
Given its mode of action, this compound is likely localized to the mitochondria where it inhibits the electron transport chain . The exact subcellular localization and any effects on its activity or function require further investigation. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
properties
IUPAC Name |
5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-ethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKAIUGKVKDENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057925 | |
Record name | Pyrimidifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105779-78-0 | |
Record name | Pyrimidifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105779-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidifen [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105779780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIMIDIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I21MX86B4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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